![molecular formula C16H22N2O3 B2805902 2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 1903342-78-8](/img/structure/B2805902.png)
2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” is a complex organic molecule that features a pyrrolidine ring, a pyridine ring, and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Attachment of the Pyridine Ring: This step might involve nucleophilic substitution reactions where a pyridine derivative is introduced.
Formation of the Tetrahydropyran Ring: This can be synthesized through cyclization reactions involving diols and acid catalysts.
Final Coupling: The final step would involve coupling the different ring systems through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions might target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways.
Biochemical Studies: It might be used in studies to understand enzyme-substrate interactions.
Medicine
Diagnostics: It could be used in the development of diagnostic agents for imaging or biomarker detection.
Industry
Materials Science: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use as a pesticide or herbicide, depending on its biological activity.
Mecanismo De Acción
The mechanism of action of “2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting specific biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: Lacks the tetrahydropyran ring, potentially altering its chemical properties and biological activity.
(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but with an ethanone group, which might affect its reactivity and applications.
Uniqueness
The unique combination of the pyrrolidine, pyridine, and tetrahydropyran rings in “2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-3-2-4-15(17-12)21-14-5-8-18(11-14)16(19)13-6-9-20-10-7-13/h2-4,13-14H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVUGEPGBPOPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2805819.png)
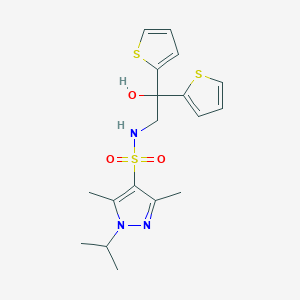

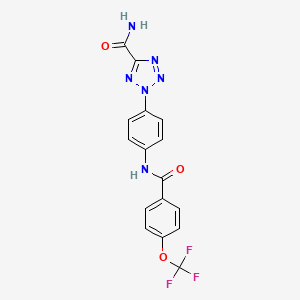
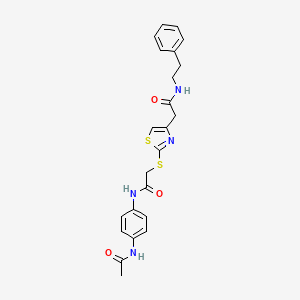
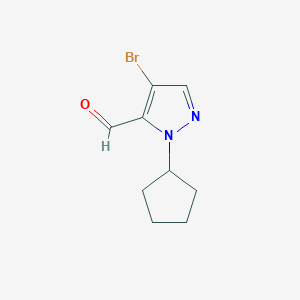
![4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2805828.png)
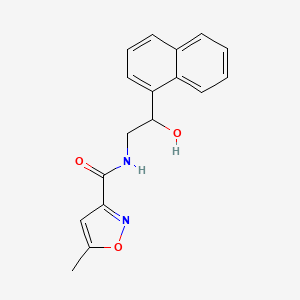
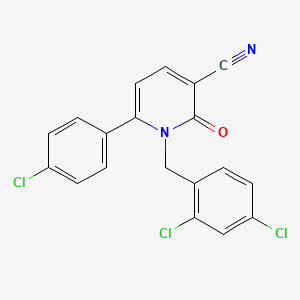
![8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2805837.png)
![methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2805839.png)
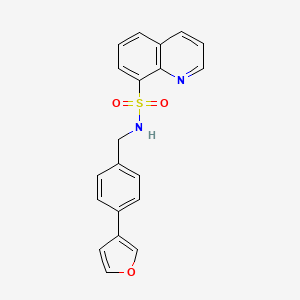
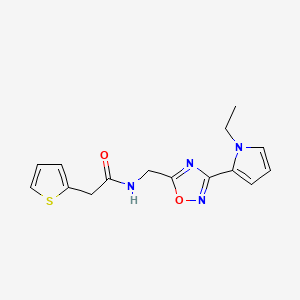
![Benzyl 2-(1,3-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)acetate](/img/structure/B2805842.png)
